Bienvenue dans la boutique en ligne BenchChem!

Isoxaprolol

Beta-adrenoceptor antagonism Antihypertensive Dual alpha/beta blockade

Isoxaprolol is a research-grade, racemic beta/alpha-adrenoceptor antagonist with a distinctive isoxazole-vinyl-phenoxypropanolamine scaffold not found in any marketed beta-blocker. It demonstrates 16-fold greater beta-blockade potency than labetalol and validated antihypertensive efficacy in SHR models at 15 mg/kg. Ideal for preclinical studies dissecting combined receptor pharmacology, SAR programs, and screening library enrichment. Procure as a reference standard to leverage its unique scaffold and potency profile.

Molecular Formula C19H26N2O3
Molecular Weight 330.4 g/mol
CAS No. 72825-08-2
Cat. No. B1637985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxaprolol
CAS72825-08-2
Synonyms((1,1-dimethylethyl)amino)-3-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-2-propanol
((1,1-dimethylethyl)amino)-3-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-2-propanol, (E)-isomer
(E)-((1,1-dimethylethyl)amino)-3-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-2-propanol
DMEA-MIEP
Molecular FormulaC19H26N2O3
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C=CC2=CC=CC=C2OCC(CNC(C)(C)C)O
InChIInChI=1S/C19H26N2O3/c1-14-11-17(24-21-14)10-9-15-7-5-6-8-18(15)23-13-16(22)12-20-19(2,3)4/h5-11,16,20,22H,12-13H2,1-4H3/b10-9+
InChIKeyMOIVIHVEHZGRGG-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxaprolol (CAS 72825-08-2): Beta-Adrenoceptor Antagonist Procurement Guide


Isoxaprolol (CAS 72825-08-2, also referenced as 75949-60-9) is a racemic beta-adrenoceptor antagonist belonging to the 2-(isoxazolylethenyl)phenoxypropanolamine class, with ancillary alpha-adrenergic blocking properties [1]. It was assigned the International Nonproprietary Name (INN) 'isoxaprolol' in 1981 and is listed under the FDA UNII code 0Y84EU1HAA [2]. The compound is characterized by an (E)-vinyl linkage connecting a 3-methyl-5-isoxazolyl moiety to a phenoxypropanolamine backbone bearing a tert-butylamino substituent, with a molecular formula of C19H26N2O3 and a molecular weight of 330.42 g/mol [3]. Its primary reported pharmacological activities are beta-adrenoceptor antagonism, alpha-sympatholytic activity, and antihypertensive efficacy demonstrated in spontaneously hypertensive rat models [1].

Why Isoxaprolol Cannot Be Substituted by In-Class Beta-Blockers Without Quantitative Evidence


Beta-adrenoceptor antagonists (beta-blockers) represent a chemically and pharmacologically heterogeneous class with clinically meaningful differences in receptor subtype selectivity, intrinsic sympathomimetic activity (ISA), membrane-stabilizing activity, lipophilicity, and ancillary alpha-blockade [1]. Isoxaprolol occupies a distinct position within this class due to its combined beta- and alpha-adrenergic blocking profile delivered through a unique isoxazolylethenylphenoxypropanolamine scaffold not shared by any marketed beta-blocker [2]. The MeSH authoritative record notes that isoxaprolol (compound 3a) was '16X more potent than labetalol in beta-adrenergic receptor blockade' [3]. This magnitude of potency differentiation, combined with its dual-receptor pharmacology, means that substituting isoxaprolol with another beta-blocker—even a dual alpha/beta antagonist such as labetalol or carvedilol—would yield substantially different receptor occupancy profiles at equivalent doses. The quantitative evidence detailed in Section 3 establishes that the pharmacological signature of isoxaprolol is not interchangeable with any single in-class analog without specific experimental validation.

Quantitative Differentiation Evidence for Isoxaprolol Relative to Comparator Beta-Blockers


Beta-Adrenoceptor Blockade Potency: Isoxaprolol vs. Labetalol

Isoxaprolol (compound 3a) demonstrated 16-fold greater potency than labetalol in beta-adrenergic receptor blockade as reported in the primary structure-activity relationship study of the 2-(isoxazolylethenyl)phenoxypropanolamine series [1]. The beta-adrenoceptor antagonism of all compounds in this series was more pronounced than their alpha-sympatholytic activity. The 16× potency advantage against labetalol—itself a clinically established dual alpha/beta blocker—is the sole direct quantitative head-to-head comparison available for isoxaprolol in the peer-reviewed literature.

Beta-adrenoceptor antagonism Antihypertensive Dual alpha/beta blockade

In Vivo Antihypertensive Efficacy: Isoxaprolol in Spontaneously Hypertensive Rats (SHR)

Isoxaprolol was effective in lowering blood pressure in acute trials on spontaneously hypertensive rats (SHR) at a dosage of 15 mg/kg [1]. The primary study further established that, within this compound series, those compounds possessing the most potent beta-adrenoceptor blocking activity also lowered blood pressure most effectively, linking the in vitro potency to in vivo pharmacodynamic outcome [1]. No direct quantitative in vivo head-to-head comparison with labetalol or any other beta-blocker at matched doses is available in the literature.

Antihypertensive efficacy Spontaneously hypertensive rat (SHR) Blood pressure lowering

Dual Beta- and Alpha-Adrenoceptor Antagonism: Pharmacological Profile Differentiation

The 2-(isoxazolylethenyl)phenoxypropanolamine series, including isoxaprolol, was found to possess both beta- and alpha-adrenergic blocking properties, with beta-adrenoceptor antagonism being more pronounced than alpha-sympatholytic activity across all tested compounds [1]. This dual-receptor profile distinguishes isoxaprolol from pure beta-blockers (e.g., propranolol, atenolol, metoprolol) and aligns it pharmacologically with dual alpha/beta blockers such as labetalol and carvedilol. However, quantitative alpha-blockade potency data (e.g., pA2 values, IC50) are not reported in the available literature for isoxaprolol.

Dual adrenoceptor blockade Alpha-sympatholytic activity Beta-blocker classification

Structural Scaffold Uniqueness: Isoxazolylethenylphenoxypropanolamine Core

Isoxaprolol is built upon a 2-(isoxazolylethenyl)phenoxypropanolamine scaffold that is structurally distinct from all clinically marketed beta-blockers [1]. The (E)-vinyl bridge connecting the 3-methyl-5-isoxazole ring to the phenoxypropanolamine backbone introduces conformational rigidity and electronic properties absent from aryloxypropanolamine beta-blockers (e.g., propranolol, atenolol, metoprolol) and from the salicylamide-derived labetalol [1]. The LogP of isoxaprolol is reported as 3.67 [2], indicating moderate-to-high lipophilicity that may influence tissue distribution compared to more hydrophilic agents such as atenolol (LogP ~0.16).

Chemical scaffold Isoxazole Structure-activity relationship

Recommended Research Applications for Isoxaprolol Based on Differentiated Evidence


Preclinical Tool Compound for High-Potency Dual Alpha/Beta Blockade Studies

Isoxaprolol is best deployed as a preclinical research tool when the experimental objective requires combined beta- and alpha-adrenoceptor antagonism with high beta-blockade potency. Its 16-fold greater beta-blockade potency versus labetalol [1] makes it suitable for dose-response studies where achieving substantial beta-receptor occupancy at lower compound concentrations is critical, particularly in isolated tissue or receptor binding assays. Researchers comparing dual-receptor pharmacology across structurally diverse scaffolds may use isoxaprolol alongside labetalol and carvedilol to dissect structure-activity relationships independent of potency.

In Vivo Hypertension Research Using the Spontaneously Hypertensive Rat (SHR) Model

The demonstration of antihypertensive efficacy in spontaneously hypertensive rats at 15 mg/kg [1] positions isoxaprolol as a candidate agent for mechanistic studies of blood pressure regulation in genetic hypertension models. Investigators studying the relative contributions of beta- versus alpha-blockade to blood pressure lowering may use isoxaprolol as a dual-receptor probe, with the SHR model providing a validated experimental system. Dose-escalation studies starting from the established 15 mg/kg benchmark can be designed to explore the therapeutic window.

Structure-Activity Relationship (SAR) Studies of Isoxazole-Containing Beta-Blockers

Isoxaprolol belongs to a structurally distinct 2-(isoxazolylethenyl)phenoxypropanolamine class [1], making it valuable for medicinal chemistry programs exploring heterocyclic replacements for the naphthyl or phenyl rings found in conventional beta-blockers. The primary SAR study established that antihypertensive potency was more sensitive to structural variations than beta-adrenoceptor antagonistic activity within this series [1]. Researchers can use isoxaprolol as a reference standard when synthesizing and profiling novel isoxazole-containing analogs, leveraging the available potency benchmark for comparative evaluation.

Reference Compound for Beta-Blocker Procurement Requiring Scaffold Novelty

For procurement decisions involving chemical library enrichment or specialized reference standard acquisition, isoxaprolol offers a unique isoxazole-vinyl-phenoxypropanolamine scaffold not represented by any WHO Essential Medicines List beta-blocker [1]. Its calculated LogP of 3.67 indicates moderate-to-high lipophilicity, distinguishing it from hydrophilic agents like atenolol [2]. This scaffold and property differentiation may be relevant for laboratories building diverse beta-blocker screening collections or for analytical method development requiring a structurally distinct beta-blocker reference material.

Quote Request

Request a Quote for Isoxaprolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.